L-gamma-Myristoyl-alpha-lysolecithin

Description

BenchChem offers high-quality L-gamma-Myristoyl-alpha-lysolecithin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-gamma-Myristoyl-alpha-lysolecithin including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H47NO7P+ |

|---|---|

Molecular Weight |

468.6 g/mol |

IUPAC Name |

2-[hydroxy-(2-hydroxy-3-tetradecanoyloxypropoxy)phosphoryl]oxyethyl-trimethylazanium |

InChI |

InChI=1S/C22H46NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-22(25)28-19-21(24)20-30-31(26,27)29-18-17-23(2,3)4/h21,24H,5-20H2,1-4H3/p+1 |

InChI Key |

VXUOFDJKYGDUJI-UHFFFAOYSA-O |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to L-γ-Myristoyl-α-lysolecithin: Properties, Applications, and Experimental Protocols

Introduction

L-γ-Myristoyl-α-lysolecithin, also known by its common synonym 1-Myristoyl-sn-glycero-3-phosphocholine or the shorthand LysoPC(14:0), is a lysophospholipid of significant interest in the scientific community. As a derivative of phosphatidylcholine where a fatty acid has been removed, this molecule possesses unique amphiphilic properties that make it a powerful tool in various research and development domains.[1][2] Its dual role as a biological signaling molecule and a potent biochemical tool has cemented its importance in fields ranging from neuroscience to drug delivery and nutritional science. This guide provides an in-depth exploration of its chemical nature, biological functions, and practical applications, offering researchers a comprehensive resource for leveraging this versatile compound in their work.

Part 1: Physicochemical Characterization

A thorough understanding of a molecule's physical and chemical properties is foundational to its effective application. LysoPC(14:0) is characterized by a hydrophilic phosphocholine headgroup and a single hydrophobic myristoyl (14-carbon saturated) acyl chain. This structure dictates its behavior in aqueous and lipid environments.

Chemical Identity

-

IUPAC Name: (R)-2-Hydroxy-3-(tetradecanoyloxy)propyl(2-(trimethylammonio)ethyl)phosphate[1]

-

Synonyms: 1-Myristoyl-sn-glycero-3-phosphocholine, L-GAMMA-MYRISTOYL-ALPHA-LYSOLECITHIN, LysoPC(14:0/0:0)[1]

-

CAS Number: 20559-16-4[1]

-

Molecular Formula: C₂₂H₄₆NO₇P[1]

-

Molar Mass: 467.58 g/mol [1]

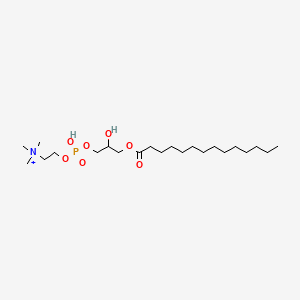

Caption: 2D structure of L-γ-Myristoyl-α-lysolecithin.

Physical and Chemical Properties

The physical properties of LysoPC(14:0) are critical for its storage, handling, and application in experimental systems.

| Property | Value | Source(s) |

| Appearance | White to off-white solid powder | [1][3] |

| Melting Point | >142°C (with decomposition) | [1] |

| Solubility | Slightly soluble in Chloroform and Methanol | [1] |

| Storage Conditions | -20°C, in a dry, cool, and well-ventilated place | [1][4][] |

Part 2: Biological Significance and Key Applications

The utility of LysoPC(14:0) stems from its biological activity and its ability to perturb and reorganize lipid membranes, making it an invaluable tool in various scientific disciplines.

A Key Tool in Neuroscience: The Lysolecithin-Induced Demyelination Model

One of the most prominent applications of LysoPC(14:0) is in the field of neuroscience, specifically in the study of demyelinating diseases like Multiple Sclerosis (MS).[6] As a powerful detergent, the focal injection of lysolecithin into the central nervous system (CNS) reliably induces localized demyelination by solubilizing the myelin sheath membranes.[7] This model allows researchers to study the entire arc of the disease process, from initial myelin destruction and inflammatory response to the subsequent recruitment of oligodendrocyte precursor cells (OPCs) and, ultimately, remyelination.[7][8] The controlled and predictable nature of this model makes it indispensable for screening and validating potential remyelination-promoting therapies.[6][9]

Caption: Workflow for the lysolecithin-induced demyelination model.

Advanced Drug Delivery Systems

The amphiphilic nature of LysoPC(14:0) makes it an excellent surfactant and emulsifying agent.[][10] This property is harnessed in pharmaceutical sciences to create sophisticated drug delivery vehicles such as liposomes, microemulsions, and other nanostructured gels.[11][12][13] By incorporating into lipid bilayers, lysolecithin can increase the fluidity and permeability of these structures, facilitating the encapsulation and subsequent release of therapeutic agents.[14][15] These lecithin-based systems can enhance the bioavailability of poorly soluble drugs, improve their penetration across biological barriers like the skin, and enable controlled release, thereby increasing therapeutic efficacy and reducing side effects.[11][16]

Caption: Lysolecithin (red) incorporated into a phospholipid bilayer.

Other Notable Biological Activities

-

Antispasmodic Effects: Early research demonstrated that myristoyl-lysolecithin exhibits antispasmodic properties, inhibiting smooth muscle contraction induced by agents like acetylcholine or histamine.[1]

-

Nutrient Absorption: In nutritional science, lysolecithin-based products have been shown to improve the digestion and absorption of fats and other nutrients.[17] Studies using Caco-2 intestinal cell models indicate that lysolecithin can enhance cell viability and modulate gene expression related to lipid metabolism and amino acid transport.[18]

-

Immunological Research: Lysolecithin is used to solubilize myelin to create water-soluble protein-lipid complexes. These complexes are antigenic and serve as valuable tools for immunological studies related to the CNS.[19]

Part 3: Experimental Protocols and Methodologies

As a Senior Application Scientist, it is imperative to provide clear, validated protocols to ensure reproducible and reliable experimental outcomes.

Safe Handling and Solution Preparation

Safety Precautions: Adherence to good laboratory practice is essential.

-

Always handle L-γ-Myristoyl-α-lysolecithin in a well-ventilated area or chemical fume hood.[4]

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[20]

-

Avoid inhalation of the powder and direct contact with skin or eyes.[4] In case of contact, rinse thoroughly with water.

-

Refer to the Safety Data Sheet (SDS) for complete safety information.[3][4]

Protocol for Preparing a 1% (10 mg/mL) LysoPC(14:0) Solution for Demyelination Studies:

-

Weighing: Under sterile conditions (e.g., in a laminar flow hood), accurately weigh 10 mg of L-γ-Myristoyl-α-lysolecithin powder.

-

Solubilization: Transfer the powder to a sterile 1.5 mL microcentrifuge tube. Add 1 mL of sterile 0.9% saline or phosphate-buffered saline (PBS).

-

Mixing: Vortex the solution vigorously for 1-2 minutes. The solution may appear cloudy.

-

Sonication: To ensure complete solubilization and a homogenous suspension, sonicate the vial in a bath sonicator for 10-15 minutes, or until the solution becomes clear.

-

Sterilization: Filter the solution through a 0.22 µm syringe filter into a new sterile tube.

-

Storage: Use the solution immediately for best results. If short-term storage is necessary, it can be kept at 4°C for a few days, though fresh preparation is always recommended. For long-term storage, aliquot and freeze at -20°C.

Protocol: Induction of Focal Demyelination in the Mouse Corpus Callosum

This protocol describes a standard method for inducing a demyelinating lesion to study repair mechanisms.

-

Anesthesia: Anesthetize an adult mouse (e.g., C57BL/6, 8-10 weeks old) using a standard inhalation (e.g., isoflurane) or injectable anesthetic protocol approved by your institution's animal care committee.

-

Stereotaxic Surgery: Secure the anesthetized animal in a stereotaxic frame. Maintain body temperature with a heating pad.

-

Surgical Preparation: Shave the scalp, and sterilize the surgical area with alternating scrubs of povidone-iodine and 70% ethanol. Make a midline incision to expose the skull.

-

Craniotomy: Using a dental drill, create a small burr hole over the target coordinates for the corpus callosum. A common set of coordinates relative to Bregma is: Anteroposterior (AP): +1.0 mm; Mediolateral (ML): +1.0 mm; Dorsoventral (DV): -1.8 mm.

-

Microinjection: Load a Hamilton syringe with the freshly prepared 1% lysolecithin solution. Lower the needle to the target DV coordinate.

-

Infusion: Infuse 1 µL of the lysolecithin solution slowly over 5-10 minutes to minimize mechanical damage. Leave the needle in place for an additional 5 minutes to prevent backflow upon retraction.

-

Closure: Slowly withdraw the needle. Suture the scalp incision.

-

Post-Operative Care: Administer analgesics as per your approved protocol. Monitor the animal closely during recovery.

-

Analysis: Tissue can be harvested at various time points to study the progression of demyelination (e.g., 3, 7 days) and remyelination (e.g., 10, 14, 21 days).

Analytical Characterization Techniques

The purity and identity of LysoPC(14:0), as well as its quantification in biological matrices, require sophisticated analytical methods.

| Analytical Technique | Primary Application |

| High-Performance Liquid Chromatography (HPLC) | Separation of lysophospholipids from complex lipid mixtures, often based on reverse-phase or hydrophilic interaction (HILIC) principles.[21] |

| Mass Spectrometry (MS/MS) | Provides definitive structural identification and quantification. High-resolution mass spectrometry (HRMS) allows for precise mass determination and formula prediction.[22] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Used for structural elucidation and to study the interaction of lysolecithin with lipid membranes and its effect on membrane dynamics.[14] |

| Thin-Layer Chromatography (TLC) | A simpler method for the qualitative separation of lipid classes, including lysophospholipids, from other lipids.[23] |

Conclusion

L-γ-Myristoyl-α-lysolecithin is far more than a simple lipid. Its well-defined chemical structure and physicochemical properties translate into a remarkable functional versatility. For the neuroscientist, it is the key that unlocks the study of myelin repair. For the pharmaceutical scientist, it is a building block for next-generation drug delivery systems. For the cell biologist and nutritionist, it is a probe to understand membrane dynamics and nutrient uptake. By understanding its core properties and employing validated experimental protocols, researchers can confidently harness the power of this molecule to advance their respective fields.

References

-

ChemBK. (2024, April 9). LYSOLECITHIN, MYRISTOYL. [Link]

- Robinson, N. (n.d.). Lysolecithin.

-

National Center for Biotechnology Information. (n.d.). Lysolecithin. PubChem Compound Summary for CID 86554. [Link]

-

Ekokoza.sk. (n.d.). Material Safety Data Sheet. [Link]

- Fumagalli, M., et al. (n.d.). Signalling Pathways that Inhibit the Capacity of Precursor Cells for Myelin Repair. PMC.

- De Smet, S., et al. (2025, July 15). The Nutritional Gene Expression Regulation Potential of a Lysolecithin-Based Product.

- Narayana, V. K. S., et al. (n.d.). Lysine myristoylation mediates long-term potentiation via membrane enrichment of synaptic plasticity effectors. PMC.

-

Kumar, V. V., et al. (n.d.). Effect of lysolecithin on the structure and permeability of lecithin bilayer vesicles. PubMed. [Link]

- Alpha Biosciences. (2015, August 10). Safety data sheet of 'Lecithin - L12-118' (Version 1).

- Google Patents. (n.d.).

-

La Barbera, G., et al. (2016, July 15). Structural Characterization and Profiling of Lyso-Phospholipids in Fresh and in Thermally Stressed Mussels by Hydrophilic Interaction Liquid Chromatography-Electrospray ionization-Fourier Transform Mass Spectrometry. PubMed. [Link]

- Lalan, M., et al. (n.d.). Lecithin Microemulsion Based Systems for Dermal Delivery of Drugs: A Review. NMIMS Pharmacy.

- Pasquini, L. A., et al. (n.d.).

-

Poduslo, J. F., et al. (n.d.). Immunological reactions with lysolecithin-solubilized myelin. PubMed. [Link]

-

Kuki, Á., et al. (2026, January 21). Phospholipid Profiling: A Computationally Assisted LC-HRMS Approach in Lecithin. MDPI. [Link]

-

Chocholoušková, M., et al. (2024, February 13). Recent Analytical Methodologies in Lipid Analysis. MDPI. [Link]

- ResearchGate. (2025, October 12). (PDF) Recent Analytical Methodologies in Lipid Analysis.

-

Robinson, N., & Saunders, L. (n.d.). The physical properties of lysolecithin and its sols. I. Solubilities, surface and interfacial tensions. PubMed. [Link]

- Toth, G., et al. (n.d.).

- Mainali, L., et al. (n.d.). Cholesterol Content Regulates the Interaction of αA-, αB-, and α-Crystallin with the Model of Human Lens-Lipid Membranes. MDPI.

-

FooDB. (2010, April 8). Showing Compound Lysolecithin (FDB005287). [Link]

-

ResearchGate. (2014, October 23). Binding assays to test drug interactions with lysolecithin (L-alpha-lysophosphatidylcholine from egg yolk)?. [Link]

- Penide, J., et al. (n.d.). Altered Lipid Metabolism in CNS Demyelination and Remyelination Are Key Elements Driving Progressive MS. MDPI.

- ResearchGate. (n.d.).

-

Singh, I., et al. (2024, December 30). Liposomal Formulations: A Recent Update. PubMed. [Link]

- ResearchGate. (2023, December 18). (PDF) Lecithin Microemulsions as Drug Carriers.

-

Alagawany, M., et al. (2021, October 22). Effects of a Combination of Lysolecithin, Synthetic Emulsifier, and Monoglycerides on Growth Performance, Intestinal Morphology, and Selected Carcass Traits in Broilers Fed Low-Energy Diets. MDPI. [Link]

- Google Patents. (n.d.). JPH1042884A - Production of lysolecithin.

-

Le, T. T., et al. (2018, July 14). Production of Structured Phosphatidylcholine with High Content of Myristic Acid by Lipase-Catalyzed Acidolysis and Interesterification. MDPI. [Link]

-

Paula's Choice EU. (2019, October 15). What is Lysolecithin?. [Link]

- ResearchGate. (2025, August 7).

- Maris, D. O., et al. (2021, May 20). A Novel Lysolecithin Model for Visualizing Damage in vivo in the Larval Zebrafish Spinal Cord. PMC.

-

Popescu, I., et al. (2022, March 29). Formulation and Characterization of Stimuli-Responsive Lecithin-Based Liposome Complexes with Poly(acrylic acid)/Poly(N,N-dimethylaminoethyl methacrylate) and Pluronic® Copolymers for Controlled Drug Delivery. MDPI. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Showing Compound Lysolecithin (FDB005287) - FooDB [foodb.ca]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. Signalling Pathways that Inhibit the Capacity of Precursor Cells for Myelin Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Novel Lysolecithin Model for Visualizing Damage in vivo in the Larval Zebrafish Spinal Cord - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Altered Lipid Metabolism in CNS Demyelination and Remyelination Are Key Elements Driving Progressive MS [mdpi.com]

- 10. specialchem.com [specialchem.com]

- 11. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Effect of lysolecithin on the structure and permeability of lecithin bilayer vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Liposomal Formulations: A Recent Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. The Nutritional Gene Expression Regulation Potential of a Lysolecithin-Based Product - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Immunological reactions with lysolecithin-solubilized myelin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. datasheets.scbt.com [datasheets.scbt.com]

- 21. mdpi.com [mdpi.com]

- 22. Structural characterization and profiling of lyso-phospholipids in fresh and in thermally stressed mussels by hydrophilic interaction liquid chromatography-electrospray ionization-Fourier transform mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

critical micelle concentration (CMC) of L-gamma-Myristoyl-alpha-lysolecithin

The Critical Micelle Concentration of L- -Myristoyl- -lysolecithin: A Technical Guide

Executive Summary

L-

Accurate determination of the Critical Micelle Concentration (CMC) is pivotal for its application.[2] Below the CMC, the molecule exists as a monomer effective for receptor signaling; above the CMC, it forms aggregates that can solubilize hydrophobic drugs or disrupt cellular membranes (hemolysis).

Key Metric: The CMC of 14:0 Lyso PC typically ranges between 40 µM and 90 µM (0.04 – 0.09 mM) in aqueous buffers at 25°C.

Physicochemical Profile & Nomenclature

To ensure experimental reproducibility, one must first resolve the historical nomenclature against modern IUPAC standards. The term "L-

Table 1: Chemical Identity & Properties

| Property | Specification |

| Common Name | 14:0 Lyso PC; Myristoyl Lysolecithin |

| IUPAC Name | 1-myristoyl-2-hydroxy-sn-glycero-3-phosphocholine |

| CAS Number | 20559-16-4 |

| Molecular Weight | 467.58 g/mol |

| Molecular Formula | C₂₂H₄₆NO₇P |

| CMC (Water/Buffer) | 0.043 – 0.090 mM (20–25°C) |

| Aggregation Number | ~100 monomers per micelle |

| HLB Value | ~12–14 (Oil-in-water emulsifier) |

Critical Note on Stability (Acyl Migration): 1-acyl Lyso PCs are susceptible to acyl migration, where the fatty acid moves from the sn-1 to the sn-2 position, forming the thermodynamically more stable (but biologically distinct) 2-acyl isomer.[1] This reaction is catalyzed by basic pH (>8.0). Always store at -20°C in acidic chloroform or dry powder form.

The Critical Micelle Concentration (CMC)

The CMC is not a fixed constant but a thermodynamic threshold dependent on ionic strength and temperature. For 14:0 Lyso PC, the transition from monomer to micelle is driven by the hydrophobic effect, balancing the entropy gain of water release against the repulsion of the polar headgroups.

Comparative CMC Landscape

Understanding where 14:0 Lyso PC sits within the lysolipid family allows for predictive adjustments in formulation.

| Lipid | Chain Length | CMC (mM) | CMC (µM) |

| 12:0 Lyso PC | 12 Carbons | ~0.4 – 0.9 mM | 400 – 900 µM |

| 14:0 Lyso PC | 14 Carbons | 0.04 – 0.09 mM | 40 – 90 µM |

| 16:0 Lyso PC | 16 Carbons | ~0.004 – 0.008 mM | 4 – 8 µM |

Data Source: Avanti Polar Lipids & Sigma-Aldrich Technical Data [1, 2].[1]

Factors Influencing CMC[2][8][9][10][11][12][13]

-

Ionic Strength: Adding salt (e.g., 150 mM NaCl) screens the electrostatic repulsion between the zwitterionic headgroups, slightly lowering the CMC and increasing the aggregation number.

-

Temperature: The CMC of Lyso PCs generally decreases slightly as temperature rises (up to ~40°C) due to the desolvation of the hydrophobic tail, before increasing at higher temperatures.

Experimental Determination: The Pyrene Fluorescence Method

While surface tension (Wilhelmy plate) is a classic method, it is prone to errors at micromolar concentrations due to surface-active impurities. The Pyrene Fluorescence Probe method is the "Gold Standard" for determining the CMC of 14:0 Lyso PC because it directly senses the formation of the hydrophobic micellar core.

Why Pyrene?

Pyrene is a hydrophobic dye with low solubility in water. In monomeric lipid solutions, it has low fluorescence intensity and a specific vibronic fine structure. When micelles form, pyrene partitions into the hydrophobic interior, causing a sharp change in the ratio of its first (

Protocol: Determination of CMC via Pyrene Ratiometry

Materials:

-

14:0 Lyso PC (Powder, >99% purity).

-

Pyrene (Recrystallized).

-

Spectrofluorometer (Excitation: 334 nm; Emission scan: 350–450 nm).

-

Quartz cuvette.

Workflow:

-

Stock Preparation:

-

Prepare a 2 mM stock solution of 14:0 Lyso PC in the desired buffer (e.g., PBS pH 7.4).

-

Prepare a 1 µM Pyrene stock solution in ethanol.

-

-

Sample Aliquoting:

-

Add the Pyrene stock to empty glass vials to achieve a final concentration of ~0.5 µM.

-

Evaporate the ethanol under a stream of nitrogen (Pyrene must be a thin film).

-

-

Lipid Addition:

-

Add the 14:0 Lyso PC solution to the vials, serially diluting to cover the range 0.001 mM to 1.0 mM (1 µM to 1000 µM).

-

Crucial Step: Vortex vigorously and incubate in the dark at 25°C for 4 hours to ensure equilibrium partitioning of pyrene.

-

-

Measurement:

-

Set Excitation to 334 nm.

-

Record Emission intensities at 373 nm (

) and 384 nm (

-

-

Data Analysis:

Visualization: Experimental Workflow

Caption: Step-by-step workflow for determining the CMC of 14:0 Lyso PC using Pyrene fluorescence ratiometry.

Mechanism of Action & Applications

The specific CMC of 14:0 Lyso PC dictates its biological utility.

Thermodynamic Self-Assembly

Lyso PCs possess a "cone" or "inverted cone" shape (large headgroup relative to the single acyl chain). This geometry prevents the formation of flat bilayers (which require cylindrical lipids like DPPC). Instead, above the CMC, 14:0 Lyso PC forms spherical micelles with high curvature.

When added to existing lipid bilayers (e.g., cell membranes), 14:0 Lyso PC acts as a wedge , increasing membrane curvature and permeability.

Caption: The thermodynamic transition of 14:0 Lyso PC from monomers to micelles and membrane disruptors.

Drug Delivery Applications[7][12]

-

Permeability Enhancer: At concentrations slightly below the CMC (e.g., 20–30 µM), 14:0 Lyso PC can transiently disorder the intestinal epithelium, enhancing the oral bioavailability of hydrophilic macromolecules [3].

-

Liposome Modification: Incorporating 5–10 mol% 14:0 Lyso PC into standard liposomes creates "Thermosensitive Liposomes." The lysolipid creates grain boundaries in the gel-phase bilayer, allowing rapid drug release upon mild hyperthermia.

Self-Validating Quality Control

To ensure the integrity of your CMC data, perform these checks:

-

TLC Purity Check: Before CMC determination, run Thin Layer Chromatography (Chloroform/Methanol/Water 65:25:4). Ensure no free fatty acids (breakdown product) or 2-acyl isomers are present.[1] Impurities will drastically shift the observed CMC.

-

Hysteresis Check: Measure the CMC by increasing concentration (titration) and then by dilution. Significant hysteresis suggests slow equilibration or metastable aggregates.

References

-

Nakagaki, M., Komatsu, H., & Handa, T. (1986).[4] Estimation of Critical Micelle Concentrations of Lysolecithins with Fluorescent Probes. Chemical and Pharmaceutical Bulletin, 34(11), 4479-4485. [Link]

-

Stafford, R. E., & Dennis, E. A. (1988). Lysophospholipids. Colloids and Surfaces, 30(1), 47-64. [Link]

Methodological & Application

Application Notes and Protocols for Solubilizing Membrane Proteins Using 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphocholine (Myristoyl-LPC)

Authored by: Gemini, Senior Application Scientist

Introduction

Membrane proteins represent a significant portion of the proteome and are the targets of a majority of modern pharmaceuticals. However, their hydrophobic nature, being embedded within the lipid bilayer, presents a considerable challenge for their extraction and purification. The process of solubilization, which involves the transfer of membrane proteins from their native lipid environment into a soluble state in an aqueous buffer, is a critical first step for their biochemical and structural characterization. This is achieved by using detergents that partition into the membrane, ultimately forming mixed micelles containing lipids, proteins, and detergent molecules.

The choice of detergent is paramount for maintaining the structural integrity and functional activity of the protein of interest. Lysophospholipids, such as 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphocholine (Myristoyl-LPC or LMPC), are a class of mild, non-ionic detergents that closely mimic the native lipid environment. Their single acyl chain and polar head group give them a wedge-like shape, which is effective at disrupting lipid-lipid interactions while being gentle on protein structure. Myristoyl-LPC, with its 14-carbon acyl chain, offers a balance between hydrophobicity to effectively interact with the transmembrane domains of proteins and a sufficiently high critical micelle concentration (CMC) to be easily removed during purification steps.

This guide provides a comprehensive protocol for the solubilization of membrane proteins using Myristoyl-LPC, with a focus on the underlying principles and optimization strategies to ensure experimental success.

Mechanism of Detergent-Mediated Solubilization

The solubilization of a biological membrane by a detergent is a stepwise process that is dependent on the detergent concentration.

-

Monomer Partitioning: At low concentrations, detergent monomers partition into the lipid bilayer without disrupting its overall structure.

-

Membrane Saturation: As the concentration of the detergent increases, the lipid bilayer becomes saturated with detergent monomers, leading to membrane instability.

-

Mixed Micelle Formation: At or above the critical micelle concentration (CMC), the membrane begins to break down, and mixed micelles containing membrane proteins, lipids, and detergent molecules are formed. These mixed micelles are soluble in aqueous solutions, effectively solubilizing the membrane protein.

Caption: Mechanism of membrane protein solubilization by detergents.

Properties of Myristoyl-LPC

Understanding the physicochemical properties of Myristoyl-LPC is crucial for designing an effective solubilization strategy.

| Property | Value | Significance in Solubilization |

| Chemical Formula | C22H46NO7P | Defines the molecular weight and elemental composition. |

| Molecular Weight | 467.58 g/mol | Important for calculating molar concentrations. |

| Critical Micelle Concentration (CMC) | 10 - 15 µM | The concentration at which micelles form. Solubilization occurs at or above the CMC. |

| Aggregation Number | Variable | The number of monomers in a micelle, which can influence the size of the mixed micelles. |

| Appearance | White to off-white powder | Indicates the physical state of the pure detergent. |

Protocol for Membrane Protein Solubilization using Myristoyl-LPC

This protocol provides a general framework for the solubilization of membrane proteins from isolated membranes. Optimization of detergent concentration, buffer composition, and incubation time is often necessary for each specific protein.

Preparation of Reagents

-

Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, and protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail). The composition can be varied to suit the specific protein.

-

Membrane Pellet: Isolated from cell culture or tissue through differential centrifugation.

-

Myristoyl-LPC Stock Solution: Prepare a 10% (w/v) stock solution in an appropriate buffer (e.g., 50 mM Tris-HCl pH 7.5). This is well above the CMC.

Solubilization Procedure

-

Resuspend Membrane Pellet: Resuspend the isolated membrane pellet in ice-cold Lysis Buffer to a final protein concentration of 5-10 mg/mL. Homogenize gently using a Dounce homogenizer to ensure a uniform suspension.

-

Detergent Addition: While gently stirring on ice, add the 10% Myristoyl-LPC stock solution dropwise to the membrane suspension to achieve the desired final concentration. A good starting point is a detergent-to-protein ratio of 2:1 (w/w). It is recommended to test a range of concentrations (e.g., 0.5%, 1%, 1.5% w/v).

-

Incubation: Continue to stir the mixture gently on ice or at 4°C for 1-2 hours. The optimal incubation time can vary depending on the protein and membrane complexity.

-

Clarification of Lysate: Centrifuge the mixture at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the unsolubilized material.

-

Collection of Supernatant: Carefully collect the supernatant, which contains the solubilized membrane proteins.

-

Analysis of Solubilization Efficiency: Analyze a small aliquot of the supernatant and the pellet by SDS-PAGE and Western blotting (if an antibody is available) to determine the efficiency of solubilization.

Caption: Experimental workflow for membrane protein solubilization.

Optimization and Troubleshooting

-

Low Solubilization Efficiency:

-

Increase Detergent Concentration: Gradually increase the Myristoyl-LPC concentration.

-

Increase Incubation Time: Extend the incubation period to allow for more complete solubilization.

-

Modify Buffer Conditions: Adjust the pH or ionic strength of the buffer, as these can influence protein-detergent interactions.

-

-

Protein Inactivation or Aggregation:

-

Decrease Detergent Concentration: Use a concentration closer to the CMC.

-

Add Stabilizing Agents: Include glycerol (10-20%), specific lipids (e.g., cholesterol), or co-factors in the solubilization buffer.

-

Shorten Incubation Time: Minimize the time the protein is in a detergent-solubilized state.

-

Downstream Applications

Once solubilized, the membrane protein is amenable to a variety of downstream applications, including:

-

Purification: Affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography. It is important to include a low concentration of Myristoyl-LPC (above the CMC) in all purification buffers to maintain protein solubility.

-

Functional Assays: Enzyme kinetics, ligand binding assays, and transport assays.

-

Structural Studies: X-ray crystallography, cryo-electron microscopy (cryo-EM), and nuclear magnetic resonance (NMR) spectroscopy.

Conclusion

Myristoyl-LPC is a valuable tool for the solubilization of membrane proteins, offering a gentle yet effective means of extracting these challenging molecules from their native lipid environment. The protocol and principles outlined in this guide provide a solid foundation for developing a successful solubilization strategy. As with any biochemical procedure, empirical optimization is key to achieving high yields of active, stable protein for downstream analysis.

References

-

Avanti Polar Lipids. (n.d.). 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphocholine. Retrieved from [Link]

-

GE Healthcare. (2007). GE Healthcare Handbook: Purifying Challenging Proteins. Retrieved from [https://www.gelifesciences.com/ge-images/GELS/Related%20Content/Files/1314723118471/litdoc289 challengingproteins_20110331210524.pdf]([Link] challengingproteins_20110331210524.pdf)

L-gamma-Myristoyl-alpha-lysolecithin as a surfactant in drug delivery systems

[1]

Abstract

L-gamma-Myristoyl-alpha-lysolecithin, systematically known as 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphocholine (14:0 Lyso PC) , is a bioactive lysophospholipid surfactant.[1] Unlike double-tailed phospholipids that form stable bilayers, this single-tailed lipid possesses a "cone-shaped" geometry (packing parameter

This guide details the physicochemical profile of 14:0 Lyso PC and provides validated protocols for its two primary applications in drug delivery: (1) as a mucosal permeability enhancer and (2) as a stabilizer in mixed-micelle formulations for hydrophobic drug solubilization.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

To ensure experimental reproducibility, verify the identity of the surfactant using the standard IUPAC nomenclature. The historical name "L-gamma-Myristoyl-alpha-lysolecithin" refers to the specific stereochemistry where the myristoyl chain is at the sn-1 position (alpha) and the phosphocholine headgroup is at the sn-3 position (gamma).[1]

Table 1: Physicochemical Properties of 14:0 Lyso PC[4][8][9]

| Property | Value / Description | Experimental Relevance |

| Systematic Name | 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphocholine | Standard for ordering/search.[1][2] |

| CAS Number | 20559-16-4 | Unique identifier for verification. |

| Molecular Weight | 467.58 g/mol | Required for molarity calculations.[1] |

| Molecular Formula | - | |

| CMC (Critical Micelle Conc.) | 0.043 – 0.090 mM (in water/PBS) [1] | Critical: Below this, it exists as monomers; above, it forms micelles.[1][3] |

| HLB (Hydrophilic-Lipophilic Balance) | ~12–14 (Estimated) | High water solubility; oil-in-water emulsifier.[1] |

| Solubility | Water, Ethanol, Chloroform/Methanol | Soluble in aqueous buffers > CMC. |

| Phase Behavior | Type I Surfactant (Micelle former) | Destabilizes bilayers at high concentrations (lytic).[1] |

Expert Insight: The CMC of 14:0 Lyso PC (~0.07 mM) is significantly higher than that of its palmitoyl (16:[1]0) analog (~0.007 mM). This higher CMC allows for faster monomer desorption kinetics, making 14:0 Lyso PC a more dynamic permeability enhancer with a potentially wider safety margin for reversible membrane perturbation [2].

Mechanism of Action

The utility of 14:0 Lyso PC stems from its concentration-dependent interaction with lipid bilayers.

-

Sub-CMC (< 0.04 mM): Monomers insert into the outer leaflet of cell membranes, inducing positive curvature and increasing membrane fluidity.

-

Near-CMC (~0.05 - 0.1 mM): The surfactant creates transient defects or "pores" in the bilayer, enhancing the permeability of hydrophilic drugs (paracellular and transcellular transport).[1]

-

Supra-CMC (> 0.1 mM): Detergency occurs.[1] The surfactant extracts lipids from the membrane, leading to solubilization (lysis). Formulations must be carefully tuned to avoid this regime in vivo unless encapsulation is intended. [1]

Visualization: Concentration-Dependent Membrane Interaction[1]

Figure 1: The transition from membrane fluidization to solubilization is strictly concentration-dependent.[1] Permeability enhancement targets the "Near-CMC" window.

Protocol A: Mucosal Permeability Enhancer

Application: Enhancing nasal or intestinal absorption of hydrophilic macromolecules (e.g., peptides, insulin).

Materials

-

14:0 Lyso PC (Powder, >99% purity).

-

Phosphate Buffered Saline (PBS), pH 7.4.[1]

-

Therapeutic Peptide (e.g., Insulin, Calcitonin).

Method: Direct Dissolution

Objective: Create a formulation with 14:0 Lyso PC at 0.05% - 0.1% (w/v).

-

Calculation:

-

Target concentration: 1 mM (~0.5 mg/mL).[1] This is approx. 10x CMC, ensuring a reservoir of micelles that feed monomers to the membrane interface.

-

-

Solubilization:

-

Weigh 5 mg of 14:0 Lyso PC.

-

Add 10 mL of PBS (pre-warmed to 25°C).

-

Vortex gently for 2 minutes. The solution should be clear and colorless.

-

-

Drug Addition:

-

Add the therapeutic peptide to the surfactant solution.

-

Note: Lyso PC has a neutral net charge (zwitterionic) at pH 7.4, minimizing electrostatic aggregation with charged proteins.

-

-

Filtration:

-

Sterile filter using a 0.22 µm PES membrane. Do not use Nylon , as it may bind phospholipids.[1]

-

Validation:

-

DLS (Dynamic Light Scattering): Expect a single peak < 10 nm (pure micelles).[1] If aggregates > 100 nm appear, the protein may be denaturing or complexing; reduce Lyso PC concentration.

Protocol B: Mixed Micelle Formulation

Application: Solubilizing highly hydrophobic drugs (e.g., Silybin, Paclitaxel) for intravenous delivery. 14:0 Lyso PC is combined with PEGylated lipids to form stable, long-circulating micelles.[1]

Materials

-

Drug: Hydrophobic API (Active Pharmaceutical Ingredient).[1]

-

Co-Surfactant: DSPE-PEG2000 (Stabilizer).[1]

-

Solvent: Methanol or Chloroform (Spectroscopic grade).[1]

Method: Thin-Film Hydration

Objective: Create mixed micelles with a molar ratio of Lyso PC : DSPE-PEG : Drug (40 : 20 : 1) .

-

Stock Preparation:

-

Mixing:

-

Combine aliquots into a round-bottom flask to achieve the 40:20:1 molar ratio.

-

Rationale: The PEG-lipid prevents uncontrolled fusion, while Lyso PC provides the high curvature required for small micelle size (~20 nm).[1]

-

-

Evaporation:

-

Rotary evaporate at 40°C under vacuum (150 mbar) for 30 minutes to form a thin, dry film.

-

Desiccate under high vacuum overnight to remove trace solvents.

-

-

Hydration:

-

Add PBS (pH 7.4) to the film.

-

Incubate at 45°C (above the transition temperature of the lipids) for 30 minutes.

-

Vortex vigorously until the film is completely dispersed.

-

-

Clarification:

-

Centrifuge at 10,000 x g for 10 minutes to remove unincorporated drug.

-

Collect the supernatant (clear micelle solution).

-

Visualization: Formulation Workflow

Figure 2: Thin-film hydration ensures molecular-level mixing of the hydrophobic drug with the acyl tails of the 14:0 Lyso PC.[1]

Safety & Toxicity Considerations

While 14:0 Lyso PC is an endogenous metabolite (produced by phospholipase A2), exogenous administration carries risks of hemolysis.

-

Hemolytic Threshold: Pure 14:0 Lyso PC can induce 50% hemolysis (

) at concentrations as low as 20–50 µM in serum-free conditions [3].[1] -

Mitigation Strategy:

-

Serum Albumin Binding: In vivo, Albumin binds Lyso PC with high affinity, significantly raising the effective lytic threshold.

-

Cholesterol Incorporation: Adding Cholesterol (30 mol%) to the formulation increases the packing density, reducing the rate of Lyso PC monomer release and mitigating lytic activity.

-

Quality Control Check: Always perform an in vitro hemolysis assay on the final formulation. The hemolytic activity should be < 5% at the intended therapeutic dose.

References

Application Note: A Chemo-Enzymatic Approach to the Synthesis of 1-Myristoyl-sn-glycero-3-phosphocholine

Abstract and Introduction

Lysophosphatidylcholines (LPCs) are critical signaling molecules and metabolic intermediates involved in a myriad of cellular processes, including inflammation, membrane remodeling, and signal transduction.[1][2] Their amphiphilic nature also makes them valuable components in the formulation of advanced drug delivery systems, such as liposomes and micelles. The precise biological function and physical properties of an LPC are dictated by the specific fatty acid esterified to the glycerol backbone.

This application note provides a comprehensive, field-proven guide for the synthesis of a specific LPC, 1-myristoyl-sn-glycero-3-phosphocholine, from a defined phosphatidylcholine (PC) starting material. The protocol leverages the high regiospecificity of the Phospholipase A2 (PLA2) enzyme, which selectively cleaves the fatty acid from the sn-2 position of the phospholipid, ensuring a high-purity final product.[3][4][5] This chemo-enzymatic method is robust, scalable, and avoids the harsh conditions and complex protection/deprotection steps associated with fully chemical syntheses, which can lead to undesirable side reactions like acyl migration.[6][7]

This guide is intended for researchers, chemists, and drug development professionals requiring a reliable source of high-purity, structurally defined lysolecithin for experimental and formulation purposes.

Principle of the Synthetic Route

The synthesis is founded on the catalytic action of Phospholipase A2 (PLA2), an enzyme that exhibits strict stereospecificity. PLA2 exclusively hydrolyzes the ester bond at the sn-2 position of glycerophospholipids.[2][8][9] This reaction is ideal for converting a diacyl phosphatidylcholine into its corresponding 1-acyl lysophosphatidylcholine derivative.

The key to success is the selection of an appropriate starting material. To obtain 1-myristoyl-sn-glycero-3-phosphocholine, the precursor must be a phosphatidylcholine that already possesses a myristoyl (C14:0) group at the sn-1 position. A common and suitable precursor is 1-myristoyl-2-oleoyl-sn-glycero-3-phosphocholine (MOPC). The enzyme will selectively remove the oleic acid from the sn-2 position, leaving the desired 1-myristoyl LPC.

The reaction requires an aqueous or biphasic system and is dependent on the presence of Ca²⁺ ions, which serve as an essential cofactor for PLA2 activity.[4] Following the reaction, the target LPC is separated from the liberated fatty acid and any unreacted starting material using silica gel column chromatography.

Figure 1: Enzymatic conversion of phosphatidylcholine to lysolecithin.

Materials and Reagents

| Reagent | Grade | Recommended Supplier | Notes |

| 1-Myristoyl-2-Oleoyl-PC (MOPC) | >99% Purity | Avanti Polar Lipids | The starting material. Other sn-2 fatty acids can be used. |

| Phospholipase A2 (porcine pancreas) | ≥10,000 units/mg | Sigma-Aldrich | Store at -20°C. Activity may vary by lot. |

| Tris-HCl | ACS Grade | Fisher Scientific | For buffer preparation. |

| Calcium Chloride (CaCl₂) | ACS Grade | VWR | Essential cofactor for PLA2. |

| Diethyl Ether | Anhydrous | Sigma-Aldrich | Reaction solvent. |

| Chloroform | ACS Grade | Fisher Scientific | For extraction and chromatography. |

| Methanol | ACS Grade | VWR | For extraction and chromatography. |

| Silica Gel 60 (230-400 mesh) | Chromatography | MilliporeSigma | For purification column. |

| Thin Layer Chromatography (TLC) plates | Silica Gel 60 F₂₅₄ | MilliporeSigma | For reaction monitoring. |

| EDTA, Disodium Salt | ACS Grade | Sigma-Aldrich | For quenching the reaction. |

Detailed Experimental Protocol

This protocol is optimized for a starting scale of 100 mg of phosphatidylcholine. It can be scaled linearly as needed.

Workflow Overview

Figure 2: Step-by-step experimental workflow for LPC synthesis.

Step-by-Step Methodology

-

Substrate Preparation:

-

Accurately weigh 100 mg of 1-myristoyl-2-oleoyl-sn-glycero-3-phosphocholine (MOPC) into a 50 mL round-bottom flask.

-

Add 10 mL of anhydrous diethyl ether and swirl gently until the lipid is completely dissolved.

-

-

Reaction Setup:

-

In a separate beaker, prepare 10 mL of reaction buffer (100 mM Tris-HCl, 20 mM CaCl₂, pH 8.0).

-

Add the aqueous buffer to the ethereal solution of the substrate.

-

Place the flask in a water bath set to 37°C and begin vigorous stirring with a magnetic stir bar to create a stable emulsion. The interface is where the enzymatic reaction occurs.

-

Prepare a stock solution of PLA2 (1 mg/mL) in the reaction buffer. To initiate the hydrolysis, add 1 mg (1 mL of stock solution) of PLA2 to the emulsified mixture.

-

-

Reaction Monitoring with TLC:

-

Monitor the reaction progress every 30 minutes using TLC.

-

Mobile Phase: Chloroform : Methanol : Water (65:25:4, v/v/v).

-

Procedure: Spot a small aliquot of the reaction mixture on a TLC plate. Allow the plate to develop, dry it completely, and visualize the spots.

-

Visualization: Use iodine vapor (stains all lipids yellow/brown) or a phosphate-specific stain like molybdenum blue (stains phospholipids blue).

-

Expected Results: The starting PC will have a higher Rf value than the more polar LPC product. The reaction is complete when the PC spot has disappeared or is minimal.

-

-

Reaction Quenching and Product Extraction:

-

Once the reaction is complete (typically 2-4 hours), quench it by adding 2 mL of 0.5 M EDTA solution. This chelates the Ca²⁺ ions, inactivating the PLA2.

-

Transfer the mixture to a separatory funnel.

-

Perform a Bligh and Dyer extraction: Add chloroform and methanol to achieve a final single-phase ratio of Chloroform:Methanol:Aqueous phase of 1:2:0.8. Mix thoroughly.

-

Break the single phase by adding more chloroform and water to achieve a final biphasic ratio of 2:2:1.8.

-

Allow the layers to separate. The desired LPC, along with the byproduct fatty acid and unreacted PC, will be in the lower chloroform layer.

-

Collect the lower organic layer and evaporate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification by Silica Gel Chromatography:

-

Prepare a silica gel column using a slurry of silica in chloroform.

-

Dissolve the dried lipid extract from the previous step in a minimal amount of chloroform and load it onto the column.

-

Elute the column with a step gradient of chloroform and methanol.

-

Fraction 1 (Elute with 100% Chloroform): Removes the free fatty acid byproduct (oleic acid).

-

Fraction 2 (Elute with Chloroform:Methanol 95:5): Elutes any unreacted PC.

-

Fraction 3 (Elute with Chloroform:Methanol 60:40): Elutes the final product, 1-myristoyl-sn-glycero-3-phosphocholine.

-

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Pool the pure fractions, evaporate the solvent, and dry the final product under high vacuum. The final product should be a white, waxy solid.

-

Characterization and Troubleshooting

| Parameter | Method | Expected Outcome |

| Purity | TLC / HPLC | A single spot on TLC corresponding to the LPC standard. >98% purity by HPLC-ELSD. |

| Identity | Electrospray Ionization Mass Spectrometry (ESI-MS) | [M+H]⁺ ion corresponding to the calculated mass of C₂₂H₄₇NO₇P⁺ (m/z 496.31). |

| Yield Calculation | Gravimetric Analysis | Typical yields range from 80-95% based on the initial mass of PC. |

Troubleshooting Guide

| Issue | Possible Cause | Recommended Solution |

| Incomplete Reaction | 1. Inactive enzyme. 2. Incorrect pH. 3. Insufficient Ca²⁺. | 1. Use a fresh batch of PLA2 or confirm activity. 2. Verify buffer pH is 7.5-8.5. 3. Ensure CaCl₂ concentration is 10-20 mM. |

| Low Yield | 1. Poor emulsification. 2. Loss during extraction or purification. | 1. Increase stirring speed or sonicate briefly to improve emulsion. 2. Perform extractions carefully; do not overload the chromatography column. |

| Product Impurity | 1. Incomplete separation during chromatography. 2. Acyl migration.[3] | 1. Optimize the solvent gradient for elution. 2. Avoid harsh acidic or basic conditions and prolonged heating to minimize migration from sn-1 to sn-2. |

Conclusion

The chemo-enzymatic method described provides a reliable and efficient pathway for the synthesis of high-purity 1-myristoyl-sn-glycero-3-phosphocholine. By utilizing the regiospecificity of Phospholipase A2, this protocol circumvents many of the challenges associated with traditional chemical synthesis. The resulting lysolecithin is suitable for a wide range of applications in biomedical research and pharmaceutical development, from fundamental cell biology studies to the construction of sophisticated drug delivery vehicles.

References

-

Arroyo, L. H., & Téllez, N. A. (2003). Acylation of lysophosphatidylcholine plays a key role in the response of monocytes to lipopolysaccharide. European Journal of Biochemistry, 270(13), 2782-8. [Link]

-

Rosseto, R., et al. (2007). A New Synthesis of Lysophosphatidylcholines and Related Derivatives. Use of p-Toluenesulfonate for Hydroxyl Group Protection. The Journal of Organic Chemistry, 72(5), 1555-1565. [Link]

-

Reddy, P. V., & Schmid, H. H. (1988). Acylation of lysophosphatidylcholine by brain membranes. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 960(2), 213-219. [Link]

-

D'Arrigo, P., & Servi, S. (2010). Synthesis of Lysophospholipids. Molecules, 15(3), 1354-1380. [Link]

-

Kim, J., & Kim, B. G. (2000). Lipase-Catalyzed Synthesis of Lysophosphatidylcholine Using Organic Cosolvent for in situ Water Activity Control. Journal of the American Oil Chemists' Society, 77(7), 791-797. [Link]

-

Papangelis, A., & Ulven, T. (2022). Synthesis of Lysophosphatidylcholine and Mixed Phosphatidylcholine. The Journal of Organic Chemistry, 87(12), 8194-8197. [Link]

-

Papangelis, A., & Ulven, T. (2022). Synthesis of Lysophosphatidylcholine and Mixed Phosphatidylcholine. PubMed, National Center for Biotechnology Information. [Link]

-

Bradow, J. M., & Brindley, D. N. (2021). Phospholipase D and Choline Metabolism. International Journal of Molecular Sciences, 22(1), 193. [Link]

-

Lager, I., et al. (2015). Novel reactions in acyl editing of phosphatidylcholine by lysophosphatidylcholine transacylase (LPCT) and acyl-CoA:glycerophosphocholine acyltransferase (GPCAT) activities in microsomal preparations of plant tissues. Planta, 241(2), 365-374. [Link]

-

Chen, X., et al. (2007). Identification and characterization of a lysophosphatidylcholine acyltransferase in alveolar type II cells. Proceedings of the National Academy of Sciences, 104(28), 11724-11729. [Link]

-

Dufour, J. P., & Goffeau, A. (1980). Solubilization by lysolecithin and purification of the plasma membrane ATPase of the yeast Schizosaccharomyces pombe. The Journal of biological chemistry, 255(22), 10591-8. [Link]

-

Cyberlipid. (n.d.). Phosphatidylcholine. Cyberlipid Center. [Link]

- Peled, N., & Landau, S. (2000). Method for the conversion of lecithin into lysolecithin.

-

Yan, B., et al. (2021). Characterization of Fatty Acyl Modifications in Phosphatidylcholines and Lysophosphatidylcholines via Radical-Directed Dissociation. Journal of the American Society for Mass Spectrometry, 32(2), 525-534. [Link]

-

Kim, J., et al. (2001). Production of egg yolk lysolecithin with immobilized phospholipase A2. ResearchGate. [Link]

-

Christie, W. W. (n.d.). Phosphatidylcholine and Related Lipids. SkinIdent. [Link]

-

Bates, P. D., et al. (2019). Metabolically Distinct Pools of Phosphatidylcholine Are Involved in Trafficking of Fatty Acids out of and into the Chloroplast for Membrane Production. The Plant Cell, 31(12), 3074-3094. [Link]

-

Jala, R. C. R., et al. (2016). Enzymatic preparation and characterization of soybean lecithin-based emulsifiers. Grasas y Aceites, 67(2), e131. [Link]

-

Shapiro, B. (1953). Purification and properties of a lysolecithinase from pancreas. The Biochemical journal, 53(4), 663-6. [Link]

-

Villeneuve, P., et al. (2017). Lipase-catalyzed production of lysophospholipids. OCL, 24(2), D206. [Link]

- Hirata, Y., et al. (1994). Method for collecting lysolecithin containing high concentration of lysophosphatidylcholine.

-

Glunde, K., et al. (2017). Focus on the glycerophosphocholine pathway in choline phospholipid metabolism of cancer. NMR in biomedicine, 30(11). [Link]

-

Pangborn, M. C. (1951). A simplified purification of lecithin. ResearchGate. [Link]

-

Tsuji Oil Mill Co., Ltd. (1998). Process for manufacturing vegetable lysolecithins. European Patent Office, EP 0870840 A2. [Link]

-

Arthur, G. (1989). Acylation of 2-acyl-glycerophosphocholine in guinea-pig heart microsomal fractions. Biochemical Journal, 261(2), 575-580. [Link]

-

Arthur, G., & Choy, P. C. (1986). Acylation of 1-alkenyl-glycerophosphocholine and 1-acyl-glycerophosphocholine in guinea pig heart. Biochemical Journal, 236(2), 481-487. [Link]

-

Kennedy, E. P. (1956). The biosynthesis of phospholipids. ResearchGate. [Link]

-

UniProt. (n.d.). GPC1 - Glycerophosphocholine acyltransferase 1. UniProtKB. [Link]

-

Slomiany, B. L., et al. (1986). Lysolecithin Affects the Viscosity, Permeability, and Peptic Susceptibility of Gastric Mucin. Scandinavian Journal of Gastroenterology, 21(9), 1073-9. [Link]

- Uhl, R. R., & Nuesch, J. (1971). Process for the preparation of a new lysolecithin mixture.

-

Singh, A. (1993). An efficient synthesis of phosphatidylcholines. ResearchGate. [Link]

-

Gładkowski, W., et al. (2018). Production of Structured Phosphatidylcholine with High Content of Myristic Acid by Lipase-Catalyzed Acidolysis and Interesterification. Molecules, 23(7), 1756. [Link]

- Jiang, L., et al. (2013). Method for preparing natural L-alpha-glycerol phosphatidylcholine.

-

Sharma, G., & Bhatia, A. (2015). Lecithin Microemulsion Based Systems for Dermal Delivery of Drugs: A Review. NMIMS Pharmacy. [Link]

-

Toniazzo, T., et al. (2024). Lecithin’s Roles in Oleogelation. Gels, 10(3), 168. [Link]

-

Li, E., et al. (2023). Effects of Lysolecithin on Growth Performance, Antioxidant Capacity, and Lipid Metabolism of Litopenaeus vannamei. Fishes, 8(12), 589. [Link]

-

Long, S., et al. (2022). Drug-Initiated Activity Metabolomics Identifies Myristoylglycine as a Potent Endogenous Metabolite for Human Brown Fat Differentiation. Metabolites, 12(12), 1215. [Link]

Sources

- 1. Acylation of lysophosphatidylcholine plays a key role in the response of monocytes to lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Overview of Phosphatidylcholine - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 3. Synthesis of Lysophospholipids | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Lipase-catalyzed production of lysophospholipids | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of Lysophosphatidylcholine and Mixed Phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phosphatidylcholine | Cyberlipid [cyberlipid.gerli.com]

- 9. skinident.world [skinident.world]

14:0 Lyso PC standard preparation for quantitative lipidomics

Abstract & Scope

This technical guide details the rigorous preparation of 14:0 Lyso PC (1-myristoyl-2-hydroxy-sn-glycero-3-phosphocholine) standards for quantitative LC-MS/MS lipidomics. Unlike canonical diacyl-phospholipids, lysophospholipids (LPCs) possess a free hydroxyl group at the sn-2 position, making them highly susceptible to acyl migration and hydrolysis. This protocol addresses these instability mechanisms, ensuring the generation of calibration curves and internal standards (IS) that yield reproducible, field-validated data.

Material Specifications & Physicochemical Properties

Before initiating the protocol, verify the analyte properties to ensure accurate gravimetric calculations.

| Property | Specification |

| Analyte Name | 14:0 Lyso PC (1-myristoyl-2-hydroxy-sn-glycero-3-phosphocholine) |

| CAS Number | 20559-16-4 |

| Molecular Formula | C₂₂H₄₆NO₇P |

| Molecular Weight | 467.58 g/mol |

| Physical State | White lyophilized powder |

| Solubility | Soluble in Methanol, Chloroform:Methanol (1:1), Ethanol.[1][2] Sparingly soluble in water/PBS (unstable). |

| Critical Instability | Acyl Migration: sn-1 |

Critical Technical Considerations (The "Why")

The "Silent Killer": Acyl Migration

In 1-acyl Lyso PCs, the fatty acid at the sn-1 position can migrate to the thermodynamically more stable sn-2 position, or vice versa. This migration is catalyzed by basic pH (>7.0) and heat .

-

Impact: In LC-MS, the sn-1 and sn-2 isomers often co-elute or separate slightly, causing peak broadening or splitting. Since the ionization efficiency may differ between isomers, uncontrolled migration compromises quantitation.

-

Control: Maintain all stock solutions in neutral-to-acidic organic solvents (pH ~4–6). Never store Lyso PC standards in aqueous buffers (PBS, Tris) for >24 hours.

Surface Adsorption

Lysolipids are amphipathic surfactants. They adhere rapidly to polypropylene and polystyrene surfaces.

-

Directive: Use Class A Borosilicate Glass vials with Teflon-lined caps for all stock preparations. Minimize the use of plastic pipette tips by pre-wetting them 3x before transfer.

Solvent Selection

While 14:0 Lyso PC dissolves in pure methanol, Chloroform:Methanol (1:1 v/v) is the gold standard for primary stocks. Chloroform ensures complete solubilization of the hydrophobic tail, while methanol solvates the polar headgroup, preventing micelle formation that can lead to concentration errors.

Experimental Protocols

Protocol A: Primary Stock Solution Preparation (1 mM)

Objective: Create a stable, high-concentration master stock.

Reagents:

-

14:0 Lyso PC Powder (Avanti Polar Lipids or equivalent, >99% purity).

-

Chloroform (HPLC Grade or higher).

-

Methanol (LC-MS Grade).

-

Nitrogen gas (High purity).

Workflow Diagram:

Figure 1: Workflow for the preparation of stable primary lipid stock solutions.

Step-by-Step Procedure:

-

Equilibration: Allow the vial of 14:0 Lyso PC powder to reach room temperature in a desiccator (prevents condensation).

-

Weighing: Using an analytical balance (readability 0.01 mg), weigh approximately 1.0 mg of powder into a tared 2 mL amber glass vial. Record the exact mass (e.g., 1.05 mg).

-

Calculation: Calculate the required volume of Chloroform:Methanol (1:1) to achieve exactly 1.0 mM .

Example: For 1.05 mg: -

Dissolution: Add the calculated volume of solvent. Vortex for 30 seconds. Sonicate in a water bath for 1 minute to ensure no micro-aggregates remain.

-

Storage: Flush the headspace with a gentle stream of Nitrogen gas to displace oxygen. Cap tightly with a Teflon-lined cap. Seal with Parafilm. Store at -80°C .

Protocol B: Working Standard Preparation & Calibration Curve

Objective: Prepare a calibration curve (0.01 – 10 µM) compatible with LC-MS mobile phases.

Reagents:

-

Diluent: Methanol:Water (90:10) containing 5mM Ammonium Formate (matches common LC initial conditions).

Dilution Scheme Diagram:

Figure 2: Serial dilution scheme for generating a linear dynamic range calibration curve.

Procedure:

-

Working Stock A (10 µM): Transfer 10 µL of Primary Stock (1 mM) into 990 µL of Diluent in a glass vial. Vortex.

-

Calibration Points: Perform serial dilutions (as shown in Figure 2) using the Diluent.

-

Matrix Matching (Optional but Recommended): If analyzing plasma, prepare the curve in "stripped plasma" or a surrogate matrix (e.g., 5% BSA) to account for matrix effects, though solvent standards are acceptable for initial method validation.

Quality Control & Validation

To ensure the integrity of the standard, perform the following QC checks:

QC 1: Acyl Migration Check Inject the 1 µM standard using a HILIC or C18 column.

-

Pass: Single sharp peak.

-

Fail: Split peak or "shoulder" (indicating sn-1 / sn-2 isomerization).

-

Remedy: If split, measure the ratio. If sn-2 > 10%, discard and prepare fresh stock. Ensure autosampler is kept at 4°C.

QC 2: Hydrolysis Check Monitor for the formation of Lyso PC hydrolysis products:

-

Precursor: m/z 468.3 [M+H]+

-

Hydrolysis Product: m/z 229.1 (Myristic Acid) or GPC fragments.

-

Threshold: Hydrolysis products should be < 2% of the total signal.

References

-

Avanti Polar Lipids. Lipid Standards: Preparation and Storage. Avanti Polar Lipids Technical Guides. Available at: [Link]

-

LIPID MAPS®. Lipidomics Standards and Protocols. LIPID MAPS Structure Database. Available at: [Link]

-

Koivusalo, M., et al. (2001). Acyl migration in lysophospholipids: Implications for structure-function studies. Journal of Lipid Research. Available at: [Link]

-

Cajka, T., & Fiehn, O. (2014). Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry. Trends in Analytical Chemistry. Available at: [Link]

Sources

Measuring Phospholipase A2 Activity In Vitro Using a Myristoyl Lysolecithin Substrate: An Application Note and Protocol

Introduction: The Significance of Phospholipase A2 in Cellular Signaling and Disease

Phospholipase A2 (PLA2) enzymes represent a superfamily of lipolytic enzymes critical to a vast array of cellular processes. These enzymes catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, releasing a free fatty acid and a lysophospholipid.[1][2] The products of this reaction, particularly arachidonic acid released from membrane phospholipids, are precursors to potent inflammatory mediators known as eicosanoids (prostaglandins, thromboxanes, and leukotrienes).[1][2] Consequently, PLA2 activity is intricately linked to inflammatory responses, signal transduction, and membrane homeostasis.[3]

The PLA2 superfamily is diverse, encompassing secreted (sPLA2), cytosolic (cPLA2), and calcium-independent (iPLA2) forms, each with distinct regulatory mechanisms and substrate specificities.[2][4][5] Given their central role in pathophysiology, particularly in inflammatory diseases, PLA2 enzymes are significant targets for drug discovery and development.[6][7] Accurate and reliable methods for quantifying PLA2 activity are therefore indispensable for both basic research and pharmaceutical screening.

This application note provides a detailed protocol for an in vitro assay to determine PLA2 activity using myristoyl lysolecithin as a substrate. While various substrates are available, lysolecithins offer a simplified system to study the fundamental catalytic activity of PLA2s. The assay described herein is adaptable and can be configured for either a colorimetric or fluorometric readout, depending on the available instrumentation and required sensitivity.

Assay Principle: Enzymatic Cleavage and Signal Generation

The fundamental principle of this assay is the PLA2-mediated hydrolysis of a lysophospholipid substrate, 1-myristoyl-2-hydroxy-sn-glycero-3-phosphocholine (myristoyl lysolecithin). The enzymatic reaction yields two products: myristic acid (a free fatty acid) and glycerophosphocholine. The rate of formation of myristic acid is directly proportional to the PLA2 activity in the sample.

The liberated myristic acid can be quantified using a coupled enzymatic reaction that produces a detectable signal. This is a common and sensitive method for the determination of free fatty acids.[8][9] The process involves two key steps:

-

Acyl-CoA Synthesis: The free fatty acid is converted to its acyl-CoA derivative by acyl-CoA synthetase in the presence of ATP and Coenzyme A.

-

Signal Generation: The newly formed acyl-CoA is then oxidized by acyl-CoA oxidase, producing hydrogen peroxide (H2O2).[10][11] The H2O2 can then react with a probe in the presence of a peroxidase to yield a highly colored or fluorescent product.

This enzyme-coupled approach provides a continuous and sensitive method for monitoring PLA2 activity.

Below is a diagram illustrating the workflow of the phospholipase A2 activity assay.

Caption: Interaction of PLA2 with its substrate and an inhibitor.

Self-Validating System: Controls and Considerations

For robust and trustworthy results, the inclusion of proper controls is paramount.

-

Positive Control: A known PLA2 enzyme, such as bee venom PLA2, should be included to ensure that the assay components are functioning correctly.

-

Negative Control (No Enzyme): This control accounts for any background signal or non-enzymatic hydrolysis of the substrate.

-

No Substrate Control: This control helps to identify any background signal originating from the enzyme preparation or sample matrix.

-

Inhibitor Control: Including a known PLA2 inhibitor, such as quinacrine or aristolochic acid, validates that the measured activity is indeed from PLA2. [6][12]A dose-response curve for the inhibitor can also be generated to determine its IC50 value.

Experimental Causality:

-

Choice of Substrate: Myristoyl lysolecithin is a water-soluble substrate that forms micelles in aqueous solutions, providing a readily accessible interface for PLA2 action. [13]This simplifies the kinetics compared to assays using phospholipid vesicles.

-

Calcium Concentration: Many PLA2s, particularly sPLA2s and cPLA2s, are calcium-dependent. [4][12]The inclusion of 10 mM CaCl2 in the assay buffer ensures optimal activity for these enzymes. For studying calcium-independent PLA2s (iPLA2s), the assay should be performed in the presence of a calcium chelator like EGTA. [14][15]* pH: Most PLA2 enzymes exhibit optimal activity at a slightly alkaline pH, hence the use of a pH 8.0 buffer. [16]

Expected Results

The expected outcome is a dose-dependent increase in signal (absorbance or fluorescence) with increasing concentrations of active PLA2. Conversely, a dose-dependent decrease in signal is expected with increasing concentrations of a PLA2 inhibitor. The myristic acid standard curve should be linear within the tested range.

| Sample | PLA2 (ng) | Inhibitor (µM) | Absorbance (570 nm) | Myristic Acid (µM) | PLA2 Activity (mU/mL) |

| Blank | 0 | 0 | 0.052 | 0 | 0 |

| Standard 1 | 0 | 0 | 0.150 | 10 | N/A |

| Standard 2 | 0 | 0 | 0.345 | 50 | N/A |

| Standard 3 | 0 | 0 | 0.655 | 100 | N/A |

| Negative Control | 0 | 0 | 0.055 | 0.3 | 0.01 |

| Positive Control | 10 | 0 | 0.450 | 68.2 | 2.27 |

| Sample 1 | 5 | 0 | 0.280 | 38.5 | 1.28 |

| Sample 2 | 10 | 0 | 0.465 | 70.1 | 2.34 |

| Inhibitor Control | 10 | 10 | 0.180 | 21.5 | 0.72 |

Table 1: Example data from a colorimetric PLA2 activity assay.

Troubleshooting

| Issue | Possible Cause | Solution |

| High background signal | Contaminated reagents; non-enzymatic substrate hydrolysis | Use fresh reagents; run a no-enzyme control to assess background |

| Low or no signal | Inactive enzyme; suboptimal assay conditions | Use a fresh enzyme stock; verify buffer pH and calcium concentration |

| Non-linear standard curve | Pipetting errors; saturation of the detection system | Ensure accurate pipetting; dilute standards if necessary |

| High variability between replicates | Inconsistent mixing; temperature fluctuations | Ensure thorough mixing of reagents; maintain a constant incubation temperature |

Conclusion

The described in vitro phospholipase A2 activity assay using myristoyl lysolecithin provides a robust and sensitive method for quantifying PLA2 activity. The flexibility of using either a colorimetric or fluorometric readout makes it adaptable to various laboratory settings. By incorporating the appropriate controls and understanding the rationale behind the experimental design, researchers can obtain reliable and reproducible data, facilitating the study of PLA2 enzymology and the screening of potential inhibitors.

References

-

Arachidonic acid derivatives equipped with either one or two fluorescent groups attached to the tip of the alkyl chains were synthesized and shown to function as inhibitor and substrate probes of cPLA2. The inhibitor probe was demonstrated to perform dual functions of inhibition and imaging while the substrate probe could be used for activity assay. (Source: RSC Publishing, URL: [Link])

-

Phospholipase A2 (PLA2) enzymes catalyze hydrolysis of phospholipids in membranes. Elucidation of the kinetics of interfacial enzymatic activity is best accomplished by investigating the interface substrate concentration dependence of the activity, for which appropriate diluents are required. (Source: PMC, URL: [Link])

-

The Foerster resonance energy transfer-based sensor, PENN, measures intracellular phospholipase A2 (PLA2) activity in living cells and small organisms. (Source: PMC, URL: [Link])

-

A detailed kinetic scheme is proposed for the action of phospholipase A2 on mixed micelles of phospholipid and surfactant. (Source: eScholarship, URL: [Link])

-

Since PLA2 carry out their catalytic function at membrane surfaces, the kinetics of these enzymes depends on what the enzyme 'sees' at the interface, and thus the observed rate is profoundly influenced by the organization and dynamics of the lipid- water interface ('quality of the interface'). (Source: SciSpace, URL: [Link])

-

A rapid and sensitive spectrophotometric assay for free fatty acids using acyl-CoA synthetase and acyl-CoA oxidase is described. (Source: PubMed, URL: [Link])

-

Previous studies suggested a role for calcium in CYP2E1-dependent toxicity. The possible role of phospholipase A2 (PLA2) activation in this toxicity was investigated. (Source: PubMed, URL: [Link])

-

Free fatty acids (NEFA/FFA) generate acyl-CoA under the action of acyl synthase, then acyl-CoA generates hydrogen peroxide under the oxidation of acyl oxidase. (Source: Elabscience®, URL: [Link])

-

The DAG and the Ca2+ simultaneously activates PKC, which subsequently activates MAPK. The activated MAPK phosphorylates the cPLA2, which further enhances the cPLA2 activity. (Source: MDPI, URL: [Link])

-

The iPLA2 is a member of the PLA2 superfamily that exhibits calcium-independent activity in contrast to the other two major types, sPLA2, which requires calcium for catalysis and cPLA2, which requires calcium to activate its C2 domain. (Source: PNAS, URL: [Link])

-

The catalytic activity of calcium-independent phospholipase A2 (iPLA2), which is classified as a group VI PLA2, is regulated by protein kinase C, calmodulin, and others such as reactive oxygen species. (Source: J-Stage, URL: [Link])

-

A New Colorimetric Method for the Determination of Free Fatty Acids with Acyl-CoA Synthetase and Acyl-CoA Oxidase. (Source: Oxford Academic, URL: [Link])

-

Common inhibitors of phospholipases A2. (Source: ResearchGate, URL: [Link])

-

The catalytic activity of calcium-independent phospholipase A2 (iPLA2), which is classified as a group VI PLA2, is regulated by protein kinase C, calmodulin, and others such as reactive oxygen species. (Source: PubMed, URL: [Link])

-

So far, three phospholipases A2 that display activation kinetics during the time course of hydrolysis of DPPC LUV have been found to undergo a fluorescence change coincident with the activation. (Source: PubMed, URL: [Link])

-

Kinetic and inhibition studies of phospholipase A2 with short-chain substrates and inhibitors. (Source: ACS Publications, URL: [Link])

-

Inhibition studies on the membrane-associated phospholipase A2 in vitro and prostaglandin E2 production in vivo of the macrophage-like P388D1 cell. (Source: PubMed, URL: [Link])

-

Quantification of the interaction of lysolecithin with phosphatidylcholine vesicles using bovine serum albumin: relevance to the activation of phospholipase A2. (Source: PubMed, URL: [Link])

-

We present the most important small-molecule synthetic PLA2 inhibitors developed and studied, focusing on recent research on PLA2 inhibitors, their applications to understand the role of each PLA2 type in cells and in vivo and their therapeutic potential. (Source: PMC, URL: [Link])

-

Phospholipase(s) A2 (PLA2s, EC 3.1.1.4) are a family of enzymes that catalyze the hydrolysis an acyl ester bond in the sn-2 position of a glycerophospholipid to release a lysophospholipid and a free fatty acid. (Source: Creative BioMart, URL: [Link])

-

Phospholipase A2, Bioactive Lipids and Lipidomics in Innate Immunity and Inflammation. (Source: MDPI, URL: [Link])

-

The rate of hydrolysis of phosphatidylcholine bilayers by phospholipase A2 may be either enhanced or inhibited by the presence of lysolecithin depending on the experimental conditions examined. (Source: PubMed, URL: [Link])

-

Phospholipases have been studied in great detail and their role in cell signaling has been established in the last 20 years. (Source: Digital Commons @ UConn, URL: [Link])

-

Alternative Targets for sPLA2 Activity: Role of Membrane-Enzyme Interactions. (Source: MDPI, URL: [Link])

-

A simple assay for a human serum phospholipase A2 that is associated with high-density lipoproteins. (Source: ResearchGate, URL: [Link])

- Method for the conversion of lecithin into lysolecithin.

-

Production of egg yolk lysolecithin with immobilized phospholipase A2. (Source: ResearchGate, URL: [Link])

-

Phospholipase A2 enzymes catalyze the hydrolysis of membrane phospholipids at the sn-2 position, releasing arachidonic acid and lysophospholipids that serve as precursors for potent inflammatory mediators. (Source: Preprints.org, URL: [Link])

-

Members of the family of phospholipase A2, which hydrolyze the fatty acid present at the sn-2 position of phospholipids, have recently emerged as key controllers of lipid droplet homeostasis, regulating their formation and the availability of fatty acids for lipid mediator production. (Source: MDPI, URL: [Link])

-

Phospholipase A2 (PLA2) enzymes are the upstream regulators of the eicosanoid pathway liberating free arachidonic acid from the sn−2 position of membrane phospholipids. (Source: eScholarship.org, URL: [Link])

Sources

- 1. biochemjournal.com [biochemjournal.com]

- 2. escholarship.org [escholarship.org]

- 3. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]

- 4. mdpi.com [mdpi.com]

- 5. Phospholipase A2 Activity Assay Kit (Fluorometric) - Creative BioMart [creativebiomart.net]

- 6. Phospholipase A2 Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A new colorimetric method for the determination of free fatty acids with acyl-CoA synthetase and acyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. msesupplies.com [msesupplies.com]

- 11. Free Fatty Acids (NEFA/FFA) Colorimetric Assay Kit (Enzyme Method) - Elabscience® [elabscience.com]

- 12. Role of phospholipase A2 activation and calcium in CYP2E1-dependent toxicity in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantification of the interaction between lysolecithin and phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jstage.jst.go.jp [jstage.jst.go.jp]

- 15. Cellular function of calcium-independent phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

Application Note: Storage, Handling, and Solubilization of L-gamma-Myristoyl-alpha-lysolecithin (14:0 Lyso PC)

Executive Summary & Nomenclature Clarification

L-gamma-Myristoyl-alpha-lysolecithin is a specific stereoisomer of lysophosphatidylcholine (LPC) widely used in membrane protein solubilization, liposome formation, and cell permeabilization studies.

To ensure scientific accuracy, researchers must recognize the equivalence between historical and IUPAC nomenclature for this compound. The term "gamma" (

| Nomenclature Type | Identifier |

| Common Name | 14:0 Lyso PC |

| IUPAC Name | 1-myristoyl-2-hydroxy-sn-glycero-3-phosphocholine |

| Historical Name | L- |

| CAS Number | 20559-16-4 |

Core Application Note: Unlike polyunsaturated lipids, 14:0 Lyso PC is chemically stable against oxidation due to its saturated tail. However, it is extremely hygroscopic and prone to acyl migration (movement of the fatty acid from sn-1 to sn-2) in aqueous solutions at neutral/basic pH. This guide details protocols to mitigate these specific risks.

Physicochemical Properties[1][4][6][7]

Understanding the Critical Micelle Concentration (CMC) is vital for experimental design. Below the CMC, the lipid exists as monomers; above it, it forms micelles which can act as detergents.

| Property | Value | Notes |

| Molecular Weight | 467.58 g/mol | |

| Molecular Formula | C₂₂H₄₆NO₇P | |

| Physical State | White Powder | Highly Hygroscopic |

| CMC (Water) | 40 – 90 µM (0.04 – 0.09 mM) | Low CMC implies stable micelles at low concentrations.[1] |

| Solubility | Water, Ethanol, Methanol, Chloroform | Aqueous solubility > 10 mg/mL (may require heat/sonication). |

| Transition Temp ( | ~2°C | Exists in liquid-crystalline phase at Room Temp. |

Storage & Stability Protocols

Solid State Storage

The primary threat to the solid powder is hydrolysis driven by moisture absorption.

-

Temperature: Store at -20°C (Standard) or -80°C (Long-term > 1 year).

-

Container: Glass vials with Teflon-lined caps. Avoid plastics for long-term storage as lipids can leach plasticizers.

-

Desiccation: Store vials inside a secondary container (desiccator jar) with active desiccant (e.g., Drierite).

Solution State Storage[5][9]

-

Organic Solvents: Solutions in Chloroform or Methanol are stable at -20°C for >6 months.

-